molecular formula C26H19FN4O3S B2533978 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 2034441-08-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2533978
CAS No.: 2034441-08-0
M. Wt: 486.52
InChI Key: HZBUCWOCWBSEJV-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a phenyl group via a C3-position, further connected to a benzamide scaffold substituted with a 4-fluorophenylsulfonamido moiety. The benzimidazole group is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, often enhancing binding to biological targets such as kinases or G-protein-coupled receptors . Structural characterization of similar compounds (e.g., via NMR and HRMS) confirms the stability and purity of such derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O3S/c27-19-11-13-22(14-12-19)35(33,34)31-21-8-4-6-18(16-21)26(32)28-20-7-3-5-17(15-20)25-29-23-9-1-2-10-24(23)30-25/h1-16,31H,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBUCWOCWBSEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through Suzuki coupling reactions, where boronic acids react with halogenated benzimidazole derivatives in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, converting them to amines or sulfides, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines or sulfides from the reduction of nitro or sulfonamide groups.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide. For instance, derivatives have been evaluated against various bacterial strains and fungi:

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal

These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer activity of benzimidazole derivatives has also been extensively studied. In vitro tests on human colorectal carcinoma (HCT116) cell lines have shown promising results:

CompoundIC50 (µM)Comparison to 5-FU
N95.85More potent
N184.53More potent

These results indicate that certain derivatives exhibit higher potency than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as novel anticancer agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A study demonstrated the effectiveness of a related benzimidazole derivative in reducing tumor size in murine models of colorectal cancer, showcasing its potential for further development into a therapeutic agent.
  • Case Study 2 : Another investigation focused on the antibacterial efficacy against drug-resistant strains of Staphylococcus aureus, highlighting the compound's potential role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The fluorophenyl group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and key analogues, along with their biological and physicochemical properties:

Compound Key Substituents Biological Activity Physicochemical Properties References
Target Compound : N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide 4-Fluorophenylsulfonamido, benzimidazole-phenyl Not explicitly reported in evidence; predicted enhanced solubility and target affinity. Expected moderate solubility (sulfonamide group), high thermal stability (similar to ).
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-hydroxyphenyl)benzamide (14) 2-Hydroxyphenyl, propenone linker Anticancer activity via TP53 upregulation; lower solubility due to phenolic -OH. High melting point (>300°C), poor solubility in polar solvents.
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (6) 3-Chlorophenyl 4.7× potency vs. DFB (mGluR5 inhibition); moderate cell viability. Low solubility (logP ~3.5); chloro substituent increases lipophilicity.
N-(1H-Benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide (9) 3-Trifluoromethyl 11.7× potency vs. DFB; cytotoxic at high concentrations. High lipophilicity (logP ~4.2); poor aqueous solubility.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) Sulfonyl, triazole core Kinase inhibition; sulfonyl group enhances metabolic stability. Moderate solubility (logP ~2.8–3.1); tautomerism confirmed by IR/NMR.
N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (19) 2,5-Dichlorophenyl 14× potency vs. DFB; low cell viability. High crystallinity (mp >250°C); dichloro substitution reduces solubility.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Enhance potency but often reduce solubility and cell viability due to increased lipophilicity (e.g., compounds 6, 9, 19) . Sulfonamides: The target’s 4-fluorophenylsulfonamido group may improve solubility compared to chlorinated analogues while maintaining target affinity, as seen in sulfonamide-containing triazoles . Hydroxy/Methoxy Groups: Reduce activity (e.g., compound 11 in ), but phenolic -OH in compound 14 improves anticancer activity despite solubility challenges .

Structural Flexibility: Propenone linkers (e.g., compound 14) introduce conformational rigidity, enhancing binding to targets like TP53 . Triazole cores (e.g., compounds 7–9) offer metabolic stability but lack the benzamide scaffold’s hydrogen-bonding versatility .

Toxicity and Solubility Trade-offs :

  • Trifluoromethyl groups (compound 9) increase potency but introduce cytotoxicity at higher doses .
  • Dichloro analogues (compound 19) show high potency but poor cell viability, highlighting the need for balanced substituent selection .

Research Findings and Implications

  • Target Compound Advantages: The combination of benzimidazole (hydrogen bonding), sulfonamido (solubility), and fluorine (electronegativity) may synergize to enhance both activity and pharmacokinetics compared to chlorinated or non-sulfonamide analogues.
  • Limitations of Analogues : Chloro and trifluoromethyl derivatives suffer from solubility-toxicity trade-offs, while methoxy/hydroxy groups reduce activity .
  • Future Directions : Structural optimization should focus on replacing toxic substituents (e.g., Cl, CF₃) with polar groups (e.g., sulfonamides) to balance potency and safety.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various phenyl and sulfonamide groups. The synthetic route typically includes:

  • Formation of Benzimidazole Core : The initial step involves the synthesis of the benzimidazole structure, which is crucial for its biological activity.
  • Coupling Reactions : Subsequent reactions link the benzimidazole moiety to phenyl and sulfonamide groups, often utilizing coupling agents to facilitate the formation of C-N bonds.

The overall yield and purity of the compound can vary based on the reaction conditions and purification methods employed.

Biological Activity

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Several studies have reported on the anticancer properties of benzimidazole derivatives, including this compound. Key findings include:

  • Mechanism of Action : The compound has been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • Cell Line Studies : In vitro assays against a panel of human cancer cell lines demonstrated significant growth inhibition, with IC50 values comparable to established chemotherapeutic agents .

Other Biological Activities

Beyond anticancer effects, this compound exhibits:

  • Antimicrobial Properties : Research indicates that benzimidazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines, reporting a significant reduction in cell viability at low micromolar concentrations. Flow cytometry analyses indicated that treated cells underwent G2/M phase arrest, suggesting effective disruption of the cell cycle .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related benzimidazole compounds, showing effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could inform future drug design .

The mechanisms by which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : By binding to Hu Topo I, the compound interferes with DNA relaxation processes necessary for replication and transcription.
  • Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to programmed cell death.

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